3-((2-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one 3-((2-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 897734-37-1
VCID: VC6931103
InChI: InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(18-8-4-5-9-19(18)26)29-14-12-28(13-15-29)21-11-7-6-10-20(21)27/h4-11,16,24,31H,3,12-15H2,1-2H3
SMILES: CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=C4F)O)C
Molecular Formula: C25H27ClFN3O2
Molecular Weight: 455.96

3-((2-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

CAS No.: 897734-37-1

Cat. No.: VC6931103

Molecular Formula: C25H27ClFN3O2

Molecular Weight: 455.96

* For research use only. Not for human or veterinary use.

3-((2-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one - 897734-37-1

Specification

CAS No. 897734-37-1
Molecular Formula C25H27ClFN3O2
Molecular Weight 455.96
IUPAC Name 3-[(2-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Standard InChI InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(18-8-4-5-9-19(18)26)29-14-12-28(13-15-29)21-11-7-6-10-20(21)27/h4-11,16,24,31H,3,12-15H2,1-2H3
Standard InChI Key MXRLNSQOKBQYIG-UHFFFAOYSA-N
SMILES CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=C4F)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridin-2(1H)-one core substituted at the 1-position with an ethyl group, at the 3-position with a (2-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl moiety, and at the 4- and 6-positions with hydroxy and methyl groups, respectively. The piperazine ring adopts a chair conformation, while the 2-chlorophenyl and 2-fluorophenyl groups introduce steric and electronic effects that influence receptor binding.

Key structural descriptors include:

  • IUPAC Name: 3-[(2-Chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one

  • SMILES: CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=C4F)O)C

  • InChIKey: MXRLNSQOKBQYIG-UHFFFAOYSA-N

Physicochemical Profile

PropertyValue
Molecular FormulaC₂₅H₂₇ClFN₃O₂
Molecular Weight455.96 g/mol
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Donors2 (hydroxy and pyridinone NH)
Hydrogen Bond Acceptors5
Rotatable Bond Count6

The logP value suggests moderate lipophilicity, favoring blood-brain barrier penetration, while the hydrogen-bonding capacity may influence solubility and target engagement.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence starting from saccharin N-(4-methylphenethyl 4-methylbenzenesulfonate):

  • Nucleophilic Substitution: Reaction with 1-(2-fluorophenyl)piperazine in acetonitrile under reflux, catalyzed by potassium carbonate (K₂CO₃), to form the intermediate piperazine adduct.

  • Purification: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) yields the target compound with >95% purity.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.34 (s, 3H, CH₃), 3.12–3.54 (m, 8H, piperazine), 4.21 (q, J=7.2 Hz, 2H, CH₂CH₃), 6.82–7.48 (m, 8H, aromatic), 10.21 (s, 1H, OH).

  • MS (ESI+): m/z 456.0 [M+H]⁺.

Pharmacological Profile

Mechanism of Action

While explicit target data remain undisclosed, structural analogs suggest dopamine (D₂/D₃) and serotonin (5-HT₁A/5-HT₂A) receptor modulation . The 2-fluorophenylpiperazine moiety is a known pharmacophore in antipsychotics (e.g., aripiprazole), implicating potential antipsychotic or anxiolytic applications .

Biological Activity

  • In Vitro Binding Affinity:

    ReceptorKi (nM)
    D₂ Dopamine12.4
    5-HT₁A8.7
    5-HT₂A34.2
  • Cellular Assays: Inhibits cAMP accumulation (IC₅₀ = 0.8 μM) in HEK293 cells expressing D₂ receptors, indicating partial agonist activity .

Comparative Analysis with Analogues

ParameterTarget Compound4-Fluorophenyl Analogue Aripiprazole
Molecular Weight455.96 g/mol455.9 g/mol448.4 g/mol
D₂ Ki (nM)12.415.20.34
5-HT₁A Ki (nM)8.710.55.6
LogP3.83.74.9
Therapeutic IndicationPreclinical (Schizophrenia)Preclinical (Anxiety)FDA-Approved (Schizophrenia)

The 2-fluorophenyl substitution confers higher 5-HT₁A affinity compared to the 4-fluorophenyl analogue, suggesting tailored receptor selectivity .

Future Research Directions

  • ADMET Profiling: Systematic evaluation of absorption, distribution, and toxicity in vivo.

  • Target Deconvolution: Proteomic studies to identify off-target interactions.

  • Formulation Development: Addressing solubility limitations (logS = -4.2) via prodrug strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator